molecular formula C16H34N2O2 B14732934 Methyl 2,2-diheptylhydrazinecarboxylate CAS No. 6972-00-5

Methyl 2,2-diheptylhydrazinecarboxylate

Cat. No.: B14732934
CAS No.: 6972-00-5
M. Wt: 286.45 g/mol
InChI Key: YUNQDZSUUMFJHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2,2-diheptylhydrazinecarboxylate is a hydrazine derivative characterized by two heptyl chains attached to the hydrazine nitrogen, with a methyl ester functional group. This compound belongs to the broader class of hydrazinecarboxylates, which are utilized in organic synthesis, coordination chemistry, and pharmaceutical applications due to their ability to act as ligands or intermediates.

Properties

CAS No.

6972-00-5

Molecular Formula

C16H34N2O2

Molecular Weight

286.45 g/mol

IUPAC Name

methyl N-(diheptylamino)carbamate

InChI

InChI=1S/C16H34N2O2/c1-4-6-8-10-12-14-18(17-16(19)20-3)15-13-11-9-7-5-2/h4-15H2,1-3H3,(H,17,19)

InChI Key

YUNQDZSUUMFJHL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCN(CCCCCCC)NC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,2-diheptylhydrazinecarboxylate typically involves the reaction of heptyl hydrazine with methyl chloroformate under controlled conditions. The reaction is carried out in an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,2-diheptylhydrazinecarboxylate undergoes various chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form azides or nitroso compounds.

    Reduction: The compound can be reduced to form primary amines.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of azides or nitroso compounds.

    Reduction: Formation of primary amines.

    Substitution: Formation of various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2,2-diheptylhydrazinecarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive hydrazine group.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2,2-diheptylhydrazinecarboxylate involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of enzyme activity. This property makes it a valuable tool in biochemical research for studying enzyme mechanisms and developing inhibitors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 2,2-diheptylhydrazinecarboxylate with three categories of analogous compounds: aryl-substituted hydrazinecarboxylates, methyl esters of diterpenoid acids, and other hydrazine derivatives.

Aryl-Substituted Hydrazinecarboxylates ()

Compounds IIa–IIl in are synthesized by condensing methyl hydrazinecarbodithioate (I) with aromatic aldehydes/ketones. Key differences include:

  • Substituent Effects : The heptyl chains in the target compound confer higher lipophilicity compared to aryl groups (e.g., phenyl, tolyl), impacting solubility and bioavailability. Aryl derivatives typically exhibit lower melting points (e.g., 110–150°C) due to reduced van der Waals interactions compared to long-chain alkyl derivatives .
  • Spectral Data : Aryl-substituted analogs show distinct $ ^1H $-NMR signals for aromatic protons (δ 6.8–8.2 ppm), absent in the aliphatic heptyl-substituted compound.

Methyl Esters of Diterpenoid Acids ()

lists diterpenoid methyl esters (e.g., sandaracopimaric acid methyl ester, torulosic acid methyl ester). While structurally distinct, these share the methyl ester functional group. Key contrasts:

  • Molecular Weight: Diterpenoid esters (e.g., C₃₀H₄₈O₃) are significantly larger than this compound (C₁₆H₃₄N₂O₂), affecting gas chromatography retention times and volatility .
  • Applications: Diterpenoid esters are primarily used in natural product chemistry, whereas hydrazinecarboxylates serve as synthetic intermediates.

Hydrazine Derivatives: Toxicity and Functional Group Impact (–9)

  • 1,2-Diphenylhydrazine: This compound, discussed in –9, is a known carcinogen with well-documented toxicity via oral and dermal routes. In contrast, the heptyl chains in this compound may reduce toxicity due to decreased metabolic activation to aromatic amines .
  • Dimethyl 2,2'-hydrazine-1,2-diyldiacetate hydrochloride () : This derivative features acetate groups instead of heptyl chains, resulting in higher water solubility (due to polar functional groups) and a lower molecular weight (C₆H₁₃ClN₂O₄ vs. C₁₆H₃₄N₂O₂) .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Molecular Formula Molecular Weight Melting Point (°C) Solubility
This compound C₁₆H₃₄N₂O₂ 298.46 Not reported Lipophilic
Aryl-substituted IIa () C₁₅H₁₄N₂S₂ 298.42 110–150 Moderate in MeOH
Dimethyl 2,2'-hydrazine-1,2-diyldiacetate HCl () C₆H₁₃ClN₂O₄ 212.63 Not reported Water-soluble
1,2-Diphenylhydrazine () C₁₂H₁₂N₂ 184.24 131–133 Low in H₂O

Table 2: Toxicity Comparison

Compound Toxicity Profile Key Risks
This compound Limited data; expected lower toxicity Potential irritant
1,2-Diphenylhydrazine Carcinogenic (oral/dermal) DNA adduct formation
Diterpenoid methyl esters () Generally low toxicity None significant

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.